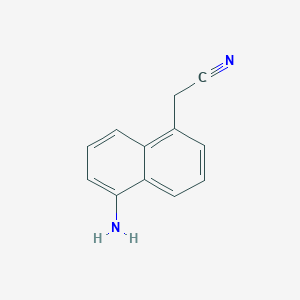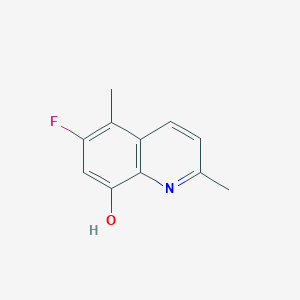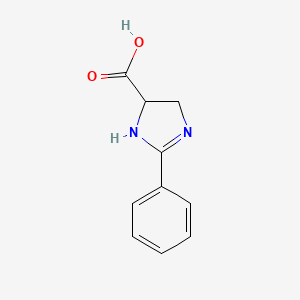
4-Methoxy-1,6-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthoxy-1,6-diméthylnaphtalène est un composé organique de formule moléculaire C13H14O. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence de groupes méthoxy et méthyle à des positions spécifiques sur le cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-Méthoxy-1,6-diméthylnaphtalène implique généralement la méthylation du 1,6-diméthylnaphtalène. Une méthode courante est la réaction du 1,6-diméthylnaphtalène avec du méthanol en présence d'un catalyseur acide fort, tel que l'acide sulfurique, sous reflux. Cette réaction conduit à la substitution d'un atome d'hydrogène par un groupe méthoxy à la position 4 du cycle naphtalène.
Méthodes de production industrielle : La production industrielle du 4-Méthoxy-1,6-diméthylnaphtalène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Méthoxy-1,6-diméthylnaphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former des naphtoquinones correspondantes.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour produire des dérivés de naphtalène réduits.
Substitution : Des réactions de substitution électrophile, telles que la nitration et l'halogénation, peuvent se produire aux positions disponibles sur le cycle naphtalène.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu alcalin.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Acide nitrique pour la nitration, halogènes (par exemple, brome) pour l'halogénation.
Principaux produits formés :
Oxydation : Naphtoquinones.
Réduction : Dérivés de naphtalène réduits.
Substitution : Dérivés de naphtalène nitro et halogénés.
4. Applications de la recherche scientifique
Le 4-Méthoxy-1,6-diméthylnaphtalène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 4-Méthoxy-1,6-diméthylnaphtalène implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes méthoxy et méthyle sur le cycle naphtalène peuvent influencer la réactivité du composé et son affinité de liaison aux molécules biologiques. Par exemple, le composé peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation de leur activité et à des effets biologiques subséquents.
Composés similaires :
1,6-Diméthylnaphtalène : Manque le groupe méthoxy, ce qui entraîne des propriétés chimiques et biologiques différentes.
2-Méthoxy-1,6-diméthylnaphtalène : Structure similaire mais avec le groupe méthoxy à une position différente, conduisant à des variations de réactivité et d'applications.
Applications De Recherche Scientifique
4-Methoxy-1,6-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1,6-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
1,6-Dimethylnaphthalene: Lacks the methoxy group, resulting in different chemical and biological properties.
2-Methoxy-1,6-dimethylnaphthalene: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-methoxy-1,6-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-6-11-10(2)5-7-13(14-3)12(11)8-9/h4-8H,1-3H3 |
Clé InChI |
QUPNYHNEUVWTQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2C=C1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)



![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)






